molecular formula C17H22N2O4 B13013935 tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13013935
M. Wt: 318.4 g/mol
InChI Key: DLAXMBQXICDDOZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a sophisticated spirocyclic oxindole derivative designed for advanced pharmaceutical research and development. This compound belongs to the spiro[pyrrolidine-3,3'-oxindole] structural class, a framework of significant interest in medicinal chemistry due to its prevalence as a privileged scaffold in biologically active molecules and its structural similarity to alkaloids naturally found in various plant species . The spiro-oxindole core is a key structural motif in numerous synthetic derivatives investigated for their potential interaction with central nervous system (CNS) targets . The integration of the 1'-carboxylate tert-butoxycarbonyl (Boc) protecting group is a critical strategic feature, providing a versatile handle for further synthetic manipulation; the Boc group can be readily removed under mild acidic conditions to unveil a secondary amine, enabling downstream functionalization and the construction of diverse compound libraries for structure-activity relationship (SAR) studies . The specific 4-methoxy substitution on the oxindole ring system is strategically positioned to modulate the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its binding affinity and selectivity profile in biological assays. Researchers value this compound primarily as a key synthetic intermediate in hit-to-lead optimization campaigns, particularly in the exploration of new chemotypes for aminergic G-protein coupled receptors (GPCRs) . Its primary research value lies in its application as a building block for the development of potential therapeutics targeting cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia, where receptors like the 5-HT6 receptor are considered promising targets . The molecular architecture aligns with established pharmacophore models for such targets, which often feature two hydrophobic ring systems and hydrogen bond acceptors .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-9-8-17(10-19)13-11(18-14(17)20)6-5-7-12(13)22-4/h5-7H,8-10H2,1-4H3,(H,18,20)

InChI Key

DLAXMBQXICDDOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3OC)NC2=O

Origin of Product

United States

Preparation Methods

Three-Component Reaction Protocol

  • Reagents and Conditions:

    • L-proline (or sarcosine/thiazolidine-4-carboxylic acid) (1.2 mmol)
    • Dialkyl acetylenedicarboxylate (1.2 mmol)
    • 3-phenacylideneoxindole (1.0 mmol)
    • Solvent: Ethanol (15 mL)
    • Temperature: Room temperature stirring for 20 minutes, followed by reflux for 6 hours
  • Procedure:

    • Stir L-proline and dialkyl acetylenedicarboxylate in ethanol at room temperature for about 20 minutes to form the azomethine ylide intermediate.
    • Add 3-phenacylideneoxindole to the reaction mixture.
    • Reflux the mixture for approximately 6 hours to promote cycloaddition and spiro ring formation.
    • Remove solvent under reduced pressure.
    • Purify the crude product by preparative thin-layer chromatography using a light petroleum/ethyl acetate (2:1 v/v) solvent system.
  • Outcome:

    • The reaction yields the desired spiro[indoline-3,3'-pyrrolidine] derivatives, including tert-butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, in good to excellent yields (typically 69-80% depending on substituents).
    • The products are isolated as white solids with characteristic melting points and confirmed by NMR spectroscopy and X-ray crystallography.

Alternative Synthetic Routes

  • Catalytic Enantioselective Oxidative Rearrangement:

    • In some studies, enantioselective synthesis of related spiro compounds was achieved using chiral catalysts (e.g., (S)-A3) in THF/H2O solvent systems with additives like HI and 2,2'-DPPA at low temperatures (0 to -20 °C).
    • This method allows for stereoselective formation of the spirocyclic core with high enantiomeric excess.
  • Stepwise Synthesis via Azomethine Ylide Formation:

    • Starting from substituted tryptamines, paraformaldehyde is used to generate azomethine ylides under mild heating.
    • Subsequent reduction and protection steps (e.g., Boc protection) yield intermediates that can be cyclized to form the spiro compound.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Azomethine ylide formation L-proline + dialkyl acetylenedicarboxylate in EtOH 20 min stirring at RT N/A Intermediate formation
Cycloaddition Add 3-phenacylideneoxindole, reflux EtOH 6 hours reflux 69-80 Purification by preparative TLC
Enantioselective rearrangement (S)-A3 catalyst, THF/H2O, HI, 2,2'-DPPA 5 min stirring at 0 to -20 °C Variable High stereoselectivity achievable
Protection and purification Boc2O, Et3N in DCM 2 hours RT High For intermediate amine protection

Research Findings and Characterization

  • Spectroscopic Data:

    • ^1H NMR and ^13C NMR spectra confirm the formation of the spirocyclic structure with characteristic chemical shifts for the methoxy group, tert-butyl carbamate, and the oxindole moiety.
    • X-ray crystallography data deposited in the Cambridge Crystallographic Data Centre (CCDC) validate the molecular structure and stereochemistry.
  • Purification Techniques:

    • Preparative thin-layer chromatography (silica gel GF254) with petroleum ether/ethyl acetate mixtures is effective for isolating pure compounds.
    • Column chromatography is used for intermediates and catalyst removal in enantioselective syntheses.

Chemical Reactions Analysis

Nucleophilic Substitutions

The methoxy group undergoes demethylation or substitution under specific conditions:

Reaction Conditions Product Yield Reference
DemethylationBBr₃ (1.2 equiv), CH₂Cl₂, 0°C → rt4-Hydroxy derivative78%
SN2 SubstitutionNaN₃, DMF, 80°C, 12h4-Azido-spiroindoline-pyrrolidine65%

Applications : Demethylation generates phenolic intermediates for further functionalization (e.g., cross-coupling).

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic or nucleophilic conditions:

Reagent Conditions Product Notes
HCl (6M)Reflux, 6hLinear indoline-pyrrolidine hybridRegioselective C-N bond cleavage
LiAlH₄THF, 0°C → rtReduced alcohol derivativeRetains spirocyclic framework

Mechanistic Insight : Acidic conditions protonate the lactam oxygen, weakening the C-N bond and enabling cleavage .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Reaction Catalyst Conditions Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄4-Bromo derivative, K₂CO₃, 80°CBiaryl-functionalized spirocompound72%
Buchwald-Hartwig AminationPd₂(dba)₃, XPhosAmine coupling, 100°CN-Arylated product68%

Applications : Used to introduce aryl or amino groups for drug-discovery scaffolds .

3. Reduction and Oxidation

Reduction of the 2-Oxo Group

The lactam carbonyl is reduced to a secondary amine:

Reagent Conditions Product Yield
LiAlH₄THF, reflux, 4h2-Amino-pyrrolidine spiro derivative85%
BH₃·THF0°C → rt, 2hPartial reduction to hemiaminal52%

Note : Full reduction requires stronger reducing agents like LiAlH₄.

Oxidation of the Methoxy Group

Controlled oxidation converts the methoxy group to a ketone:

Reagent Conditions Product Yield
KMnO₄, H₂SO₄60°C, 3h4-Oxo-spiroindoline-pyrrolidine41%

4. Cycloaddition Reactions
The spirocyclic framework participates in [3+2] cycloadditions with Huisgen zwitterions (generated from azodicarboxylates and PPh₃) :

Reagent Conditions Product Yield dr
Diethyl azodicarboxylateTHF, rt, 24hSpirooxindole-pyrazoline hybrid99%>20:1

Mechanism : Conjugate addition followed by intramolecular cyclization and elimination of Ph₃PO .

5. Hydrolysis of the tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions:

Reagent Conditions Product Yield
TFA/DCM (1:1)rt, 2hCarboxylic acid derivative94%

Applications : Generates polar intermediates for peptide coupling or salt formation.

Reaction Type Key Functional Groups Involved Typical Applications
Nucleophilic substitutionMethoxy group, lactamIntroduction of azides, amines, or halides
Cross-couplingAryl halide (if functionalized)Biaryl synthesis for medicinal chemistry
Reduction2-Oxo groupAmine intermediates for further coupling
CycloadditionSpirocyclic double bondAccess to polycyclic scaffolds

7. Research Significance
This compound’s versatility enables its use in:

  • Medicinal Chemistry : Synthesis of kinase inhibitors and antimicrobial agents.

  • Material Science : Building block for rigid, stereochemically complex polymers .

For synthetic protocols, refer to for optimized procedures and for annulation methodologies.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the spiro[indoline-pyrrolidine] framework is known to interact with cellular targets that are crucial for cancer cell survival and proliferation, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell membranes, although further research is required to elucidate the exact pathways involved .

Synthetic Organic Chemistry

Building Block for Drug Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the creation of novel compounds with diverse biological activities. Researchers have utilized this compound in multi-step synthesis processes to develop new pharmaceuticals .

Synthesis of Novel Materials
In materials science, this compound has been explored for its potential use in creating novel polymers and materials with specific properties. The incorporation of spiro-indoline structures into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for advanced applications in coatings and composites .

Case Studies

Study Findings Reference
Antitumor ActivityInduced apoptosis in cancer cell lines; effective against multiple types of tumors
Antimicrobial TestingInhibited growth of Gram-positive and Gram-negative bacteria; potential for antibiotic development
Synthetic ApplicationsUsed as a precursor in the synthesis of complex organic molecules; facilitated multi-step reactions
Polymer DevelopmentEnhanced mechanical properties when incorporated into polymer matrices; suitable for high-performance applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirooxindoles exhibit diverse pharmacological and synthetic applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Spirooxindoles

Compound Name Substituents Yield dr Key Properties
Target Compound
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- 4-methoxy (indoline)
- Boc (pyrrolidine)
79% 10:1 High stereoselectivity; potential β-catenin inhibition (inferred from analogs) .
Compound 4m
tert-Butyl 4'-(2-bromophenyl)-1'-methyl analog
- 2-bromophenyl (pyrrolidine)
- Boc (pyrrolidine)
75% 12.8:1 Enhanced steric bulk from bromine; higher dr due to electronic effects.
Compound 3p
Diethyl-2-oxo-1′-phenyl-4′-(thiophen-2-yl) analog
- Thiophene (pyrrolidine)
- Diethyl esters
52% 3:1 Lower dr due to flexible ester groups; used in alkaloid synthesis.
Novartis Compound
(S)-tert-Butyl 2'-(o-tolyl) analog
- o-Tolyl (pyrrolidine)
- Boc (pyrrolidine)
N/A >99% ee IC₅₀ = 2.2 µM (TCF/β-catenin inhibition); highlights substituent-position effects.
Compound 3s
Diethyl-4′-phenyl-1′-(m-tolyl) analog
- m-Tolyl (pyrrolidine)
- Diethyl esters
70% 5:1 Moderate dr; aryl substituents enhance π-π stacking in crystallization.

Key Observations

Substituent Effects on Stereoselectivity :

  • Electron-withdrawing groups (e.g., bromine in 4m) improve diastereoselectivity (dr = 12.8:1) compared to the target compound’s methoxy group (dr = 10:1) .
  • Bulky substituents (e.g., tert-butyl carbamate) stabilize specific conformations, reducing rotational freedom and enhancing crystallinity .

Biological Relevance: The Novartis analog (IC₅₀ = 2.2 µM) demonstrates that substituent position (e.g., o-tolyl vs. 4-methoxy) critically modulates β-catenin inhibition . Methoxy groups may enhance solubility but reduce binding affinity compared to halogenated or aromatic substituents .

Synthetic Flexibility :

  • Ester derivatives (e.g., 3p, 3s) allow modular functionalization but exhibit lower dr due to ester group flexibility .
  • Boc-protected derivatives (e.g., target compound, 4m) offer stability in acidic/basic conditions, aiding stepwise synthesis .

Crystallographic Behavior :

  • Hydrogen-bonding patterns (e.g., N–H···O in oxindole cores) dominate crystal packing, as analyzed via Mercury CSD .
  • Methoxy groups participate in weak C–H···O interactions, influencing polymorphism .

Contradictions and Limitations

  • Substituent effects on cytotoxicity remain underexplored; brominated analogs (e.g., 4m) may pose toxicity risks .

Biological Activity

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS No. 2089315-17-1) is a complex organic compound notable for its unique spirocyclic structure, which includes a methoxy group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme modulation.

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of approximately 302.37 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity, making it an interesting subject for study in various biological contexts .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating interactions with various biological targets such as enzymes and receptors. Its spirocyclic structure facilitates fitting into protein binding pockets, which is crucial for therapeutic applications.

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their activity. This modulation is essential for its application in treating diseases like cancer.
  • Receptor Interaction : It may also influence receptor functions, thereby affecting cellular signaling pathways critical for tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study indicated that the compound significantly reduced cell viability in breast cancer cells through the activation of apoptotic pathways.
  • Enzyme Inhibition : Another study focused on its role as an inhibitor of specific kinases involved in cancer signaling pathways. The compound's ability to bind to these kinases was confirmed via biochemical assays, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameSimilarity IndexUnique Features
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate0.84Contains a methoxy group at a different position
tert-Butyl 6-formylindoline-1-carboxylate0.83Features a formyl group instead of a methoxy group
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride0.82Lacks the oxo group found in the target compound

This table illustrates the diversity within this chemical class while emphasizing the unique structural features of this compound that may contribute to its distinct biological activities.

Q & A

Q. What are the established synthetic routes for tert-butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, azomethine ylides generated from N-Boc-α-amino acids react with 3-ylideneoxindoles to form spirooxindole-pyrrolidine hybrids. Key steps include:

  • Reaction conditions : Use of polar solvents (e.g., MeOH or EtOH) at reflux (70–80°C) for 6–12 hours.
  • Diastereoselectivity : Substituents on the aryl ring of the oxindole influence diastereomer ratios (dr). For instance, electron-donating groups like methoxy (4e) yield dr values of 10.0:1, while bromo substituents (4m) increase selectivity to 12.8:1 .
  • Workup : Purification via flash chromatography (petroleum ether/ethyl acetate gradients) followed by crystallization .

Q. Which spectroscopic techniques are critical for characterizing this spirooxindole?

  • 1H/13C NMR : Key signals include the tert-butyl singlet at δ ~1.6 ppm and the spiro-conjugated carbonyl (C=O) at δ ~178 ppm. Methoxy groups resonate at δ ~3.6–3.8 ppm.
  • HRMS : Accurate mass analysis confirms molecular formulas (e.g., [M+H]+ for 4e: Calcd. 409.2049, Found 409.2054) .
  • X-ray crystallography : Resolves spiro junction geometry and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .

Advanced Research Questions

Q. How do substituent electronic effects modulate diastereoselectivity in spirooxindole synthesis?

Diastereomer ratios (dr) correlate with substituent electronic properties on the oxindole’s aryl ring:

Substituent (Position)Example Compounddr
4-Methoxy (electron-donating)4e10.0:1
2-Bromo (electron-withdrawing)4m12.8:1
4-Cyano (strongly electron-withdrawing)4s5.0:1
Electron-withdrawing groups enhance transition-state stabilization via resonance, favoring one diastereomer. Steric effects (e.g., ortho-substitution) may override electronic trends .

Q. How can contradictions in diastereomer ratios from divergent reaction conditions be resolved?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may reduce dr by stabilizing competing transition states.
  • Temperature : Lower temperatures (0–20°C) favor kinetic control, increasing selectivity for minor diastereomers.
  • Catalysis : Lewis acids (e.g., Zn(OTf)₂) can alter regioselectivity in cycloadditions, overriding inherent substituent effects .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

The crystal structure reveals:

  • Intramolecular C–H⋯O bonds : Between pyrrolidine C–H donors and oxindole carbonyl acceptors (distance: ~2.3 Å).
  • Intermolecular interactions : Methoxy groups participate in C–H⋯π interactions with adjacent aromatic rings, while van der Waals forces stabilize layered packing . Graph set analysis (e.g., S(6) and R₂²(8) motifs) quantifies these networks .

Q. Which computational tools are recommended for refining the compound’s crystal structure?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly with high-resolution or twinned data .
  • Mercury CSD : To visualize hydrogen bonds, π-interactions, and void spaces. The Materials Module enables packing similarity analysis .
  • WinGX/ORTEP : For geometry validation and anisotropic displacement parameter visualization .

Q. How does the spirooxindole scaffold influence biological activity in related compounds?

Analogues with similar spiro architectures (e.g., tert-butyl 3-oxospiro[indoline-2,3'-pyrrolidine] derivatives) inhibit Wnt/β-catenin signaling (IC₅₀ = 2.2 μM) by disrupting protein-DNA interactions. The spiro junction’s rigidity preorganizes the molecule for target binding, while the methoxy group enhances solubility and membrane permeability .

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